molecular formula C14H19N5OS B6437698 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2422368-45-2

4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6437698
CAS RN: 2422368-45-2
M. Wt: 305.40 g/mol
InChI Key: JSBWQYQUSDYTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . The thiazole ring is a common structure in many biologically active compounds, including some that have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrimidine ring also contributes to the compound’s aromaticity. The methoxy group attached to the pyrimidine ring and the piperazine ring attached to the thiazole ring add complexity to the molecule’s structure .

Future Directions

Thiazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future research could focus on exploring the biological activities of “4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine” and its potential applications in medicine.

Mechanism of Action

Mode of Action

The compound acts as a potent and selective ALK5 inhibitor . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This means that the compound can prevent the activation of the Smad2/3 pathway, which is typically triggered by TGF-β.

Biochemical Pathways

The compound primarily affects the TGF-β/Smad2/3 pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activation of this pathway, the compound can potentially alter these processes.

Result of Action

The compound’s action results in the significant inhibition of Smad2 phosphorylation in mouse skin at 8 hours after application . This indicates that the compound can effectively block the activation of the TGF-β/Smad2/3 pathway, potentially altering cellular processes such as growth and differentiation.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factorsFor example, the compound’s solubility and therefore its bioavailability can be influenced by the composition of the lotion base in which it is applied .

properties

IUPAC Name

4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-11-17-12(9-21-11)8-18-3-5-19(6-4-18)13-7-14(20-2)16-10-15-13/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBWQYQUSDYTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine

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